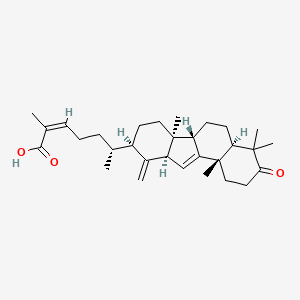

Neokadsuranic acid A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C30H44O3 |

|---|---|

分子量 |

452.7 g/mol |

IUPAC名 |

(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H44O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,21-23,25H,3,8-9,11-16H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,22-,23+,25+,29+,30-/m1/s1 |

InChIキー |

BQCSILLZKUEZCI-HGIOFNIASA-N |

異性体SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@H]2C1=C)(CCC(=O)C4(C)C)C)C |

正規SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC4C(C(=O)CCC4(C3=CC2C1=C)C)(C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Neokadsuranic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Neokadsuranic acid A, a novel triterpenoid (B12794562) natural product, has garnered significant interest within the scientific community due to its unique chemical structure and potential as a cholesterol biosynthesis inhibitor. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of this compound. Detailed experimental protocols for its extraction from Kadsura heteroclita and subsequent purification are presented, alongside a comprehensive summary of its spectroscopic data. Furthermore, this document elucidates its proposed mechanism of action within the cholesterol biosynthesis pathway, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Triterpenoids are a diverse class of natural products known for their wide range of biological activities. Within this class, compounds isolated from the plant genus Kadsura have shown promising pharmacological properties. In 1989, a research group led by Kangouri first reported the discovery and structure elucidation of this compound from the stems of Kadsura heteroclita (Roxb.) Craib, a plant used in traditional Chinese medicine.[1] What distinguishes this compound is its unprecedented 14(13→12)-abeo-lanostane skeleton, a feature not previously observed in natural triterpenoids.[1]

Initial biological screening revealed that this compound acts as a cholesterol biosynthesis inhibitor, suggesting its potential as a lead compound for the development of new hypocholesterolemic agents.[2] This guide aims to provide a detailed technical resource for researchers interested in this unique molecule, covering its isolation, structural characterization, and biological activity.

Discovery and Source Material

This compound was first isolated from the stems of Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family.[1][2] This plant is distributed in Southeast Asia and has a history of use in traditional medicine. The discovery was the result of a screening program aimed at identifying novel bioactive compounds from natural sources.

Experimental Protocols: Isolation of this compound

The following protocol is a detailed description of the methodology employed for the extraction and purification of this compound from the powdered stems of Kadsura heteroclita.

Extraction

-

Maceration: The air-dried and powdered stems of Kadsura heteroclita are subjected to exhaustive extraction with 90% ethanol (B145695) at room temperature.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc).

-

Fraction Collection: The dichloromethane-soluble fraction, which contains the majority of the triterpenoids, is collected for further purification.

Chromatographic Purification

The dichloromethane fraction is subjected to a multi-step chromatographic process to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system of increasing polarity, typically a mixture of hexane (B92381) and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of an acetonitrile/water gradient.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

Structural Elucidation and Data Presentation

The structure of this compound was determined through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

The following tables summarize the key quantitative data obtained for this compound.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.22 | dd | 11.5, 4.5 |

| H-7 | 4.50 | t | 2.8 |

| H-12 | 2.55 | m | |

| H-24 | 5.15 | t | 6.8 |

| Me-18 | 0.92 | s | |

| Me-19 | 1.05 | s | |

| Me-21 | 0.95 | d | 6.5 |

| Me-26 | 1.70 | s | |

| Me-27 | 1.62 | s | |

| Me-30 | 1.00 | s | |

| Me-31 | 0.85 | s |

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 38.9 | 17 | 50.1 |

| 2 | 27.8 | 18 | 16.2 |

| 3 | 79.0 | 19 | 19.1 |

| 4 | 38.8 | 20 | 36.4 |

| 5 | 50.5 | 21 | 18.7 |

| 6 | 21.5 | 22 | 36.1 |

| 7 | 118.9 | 23 | 24.5 |

| 8 | 145.2 | 24 | 124.3 |

| 9 | 49.8 | 25 | 131.5 |

| 10 | 37.1 | 26 | 25.7 |

| 11 | 21.1 | 27 | 17.7 |

| 12 | 52.3 | 28 | 170.1 |

| 13 | 58.7 | 29 | 28.0 |

| 14 | 156.9 | 30 | 28.1 |

| 15 | 32.5 | 31 | 15.4 |

| 16 | 28.2 |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |

| ESI-MS | 483.3420 | C₃₀H₄₆O₄ |

Biological Activity: Inhibition of Cholesterol Biosynthesis

This compound has been identified as an inhibitor of cholesterol biosynthesis.[2] The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. The primary regulatory enzyme in this pathway is HMG-CoA reductase, which is the target of statin drugs.

While the precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively elucidated, its lanostane-type structure suggests a potential interaction with enzymes involved in the later stages of cholesterol synthesis, such as lanosterol (B1674476) 14α-demethylase (CYP51) or other enzymes responsible for the conversion of lanosterol to cholesterol. Lanosterol and its analogues are known to be inhibitors of these downstream enzymes.[3][4]

The proposed general mechanism involves the binding of this compound to a key enzyme in the pathway, leading to a reduction in the overall synthesis of cholesterol. Further enzymatic assays are required to pinpoint the exact target and determine the inhibitory kinetics.

The following diagram illustrates the cholesterol biosynthesis pathway and the potential point of inhibition by this compound.

Conclusion and Future Directions

This compound represents a significant discovery in the field of natural product chemistry, both for its unique chemical scaffold and its promising biological activity. The detailed protocols provided in this guide will aid researchers in the isolation and further investigation of this intriguing molecule.

Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable source of the compound and allow for the creation of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action: Detailed enzymatic and cellular assays are needed to precisely identify the molecular target of this compound in the cholesterol biosynthesis pathway and to elucidate its mechanism of inhibition.

-

In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent for hypercholesterolemia.

The continued exploration of this compound and its derivatives holds considerable promise for the development of a new class of cholesterol-lowering drugs.

References

Unveiling Neokadsuranic Acid A: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokadsuranic acid A, a notable triterpenoid (B12794562), has garnered attention within the scientific community for its potential therapeutic applications. As a known inhibitor of cholesterol biosynthesis, it presents a compelling avenue for research in metabolic disorders and related fields. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its characterization data.

Natural Source

This compound is a naturally occurring compound found in plants of the genus Kadsura, specifically within the Schisandraceae family. The primary documented sources for the isolation of this compound are the stems of Kadsura heteroclita and Kadsura longipedunculata.[1][2] These woody vines are native to regions of Southeast Asia and have a history of use in traditional medicine. The genus Kadsura is rich in bioactive molecules, with triterpenoids and lignans (B1203133) being the most prominent chemical constituents.[1][2]

Isolation and Purification of Triterpenoids from Kadsura

Experimental Protocol: General Triterpenoid Isolation from Kadsura

1. Plant Material Collection and Preparation:

-

Collect fresh stems of Kadsura heteroclita or Kadsura longipedunculata.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried stems into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 3-5 days), with occasional agitation.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction process.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Triterpenoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Concentrate each fraction to dryness.

4. Chromatographic Purification:

-

Subject the triterpenoid-rich fraction to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate pure compounds like this compound.

Quantitative Data:

| Parameter | Value | Source |

| Plant Source | Kadsura heteroclita, Kadsura longipedunculata | [1] |

| Plant Part Used | Stems | |

| Typical Extraction Solvent | Methanol or Ethanol | General Phytochemical Practice |

| Key Chromatographic Technique | Silica Gel Column Chromatography | General Phytochemical Practice |

Spectroscopic Characterization

The structure of this compound has been elucidated using various spectroscopic techniques. While the complete raw data is not publicly available, the following table summarizes the expected spectroscopic data based on the characterization of similar triterpenoids from Kadsura.

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Signals corresponding to multiple methyl groups, olefinic protons, and protons adjacent to carbonyl and hydroxyl groups. Chemical shifts and coupling constants would be characteristic of a lanostane-type triterpenoid skeleton. |

| ¹³C NMR | Resonances for approximately 30 carbon atoms, including signals for carbonyl carbons (in the range of δ 170-185 ppm), olefinic carbons, and numerous aliphatic carbons characteristic of the triterpenoid framework. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns would likely involve the loss of water, carboxyl groups, and cleavage of the side chain, providing further structural information. |

Biological Activity and Signaling Pathways

This compound is recognized as an inhibitor of cholesterol biosynthesis. The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. While the precise molecular target of this compound within this pathway has not been definitively elucidated in publicly accessible literature, inhibitors of this pathway commonly target key enzymes such as HMG-CoA reductase or affect the activity of sterol regulatory element-binding proteins (SREBPs), which are transcription factors that regulate the expression of genes involved in lipid metabolism.

Further research is required to pinpoint the specific enzyme or regulatory protein that this compound interacts with and to fully understand its mechanism of action at the molecular level.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation of triterpenoids from Kadsura and the logical relationship of this compound to the cholesterol biosynthesis pathway.

References

The Triterpenoid Landscape of Kadsura coccinea: A Technical Guide for Researchers

An in-depth exploration of the diverse triterpenoid (B12794562) composition of Kadsura coccinea, detailing their isolation, characterization, and mechanisms of action for applications in drug discovery and development.

Introduction

Kadsura coccinea (Lem.) A.C. Smith, a plant from the Schisandraceae family, has a rich history in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[1] Modern phytochemical investigations have revealed that the therapeutic potential of this plant is significantly attributed to its complex array of triterpenoids.[1][2] These compounds, primarily belonging to the lanostane (B1242432) and cycloartane (B1207475) skeletal types, exhibit a remarkable structural diversity, including intact, seco-, and rearranged frameworks.[2][3] This guide provides a comprehensive overview of the triterpenoid composition of K. coccinea, detailed experimental protocols for their study, and an examination of their biological activities, with a focus on their anti-inflammatory properties.

Triterpenoid Composition: A Quantitative Overview

Numerous triterpenoids have been isolated and identified from the roots and stems of Kadsura coccinea. These compounds can be broadly classified into lanostane-type and cycloartane-type triterpenoids, each with various sub-classifications based on their structural modifications. The following tables summarize the major triterpenoids and their reported yields from the plant material.

Lanostane-Type Triterpenoids

Lanostanes are a significant class of triterpenoids found in K. coccinea, with many exhibiting unique structural features.

| Compound Name | Plant Part | Yield | Reference |

| Seco-coccinic Acid A | Roots | - | |

| Seco-coccinic Acid B | Roots | - | |

| Seco-coccinic Acid C | Roots | - | |

| Seco-coccinic Acid D | Roots | - | |

| Seco-coccinic Acid E | Roots | - | |

| Seco-coccinic Acid F | Roots | - | |

| Coccinilactone A | Roots | - | |

| Heilaohuacid A | Roots | - | |

| Heilaohuacid B | Roots | - | |

| Heilaohuacid C | Roots | - | |

| Heilaohuacid D | Roots | - | |

| Heilaohuacid F | Roots | - | |

| Kadcoccitane E | Stems | - | |

| Kadcoccitane F | Stems | - | |

| Kadcoccitane G | Stems | - | |

| Kadcoccitane H | Stems | - |

Note: Specific yield data is often not reported in initial isolation papers; the presence of these compounds is confirmed through structural elucidation.

Cycloartane-Type Triterpenoids

Cycloartane-type triterpenoids are another prominent group of compounds isolated from K. coccinea.

| Compound Name | Plant Part | Yield | Reference |

| Heilaohuacid E | Roots | - | |

| Ananosin A | Stems | - | |

| Ananosin B | Stems | - |

Experimental Protocols

The isolation and characterization of triterpenoids from Kadsura coccinea involve a series of systematic experimental procedures.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of triterpenoids from K. coccinea.

Detailed Methodologies

1. Extraction:

-

Dried and powdered rhizomes of K. coccinea (e.g., 1.75 kg) are extracted with 80% aqueous acetone three times.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

-

This step separates the compounds based on their polarity, with triterpenoids often concentrating in the ethyl acetate fraction.

3. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, for example, a cyclohexane-ethyl acetate mixture of increasing polarity.

-

Further purification of the resulting sub-fractions is achieved using Sephadex LH-20 column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

4. Structural Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.

-

Electronic Circular Dichroism (ECD): ECD calculations are employed to determine the absolute stereochemistry of the molecules.

-

Biological Activity and Signaling Pathways

Triterpenoids from Kadsura coccinea have demonstrated significant anti-inflammatory and anti-proliferative activities, particularly in the context of rheumatoid arthritis.

Anti-inflammatory Effects

Several triterpenoids from K. coccinea have been shown to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This anti-inflammatory activity is primarily mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways.

NF-κB Signaling Pathway Inhibition:

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Triterpenoids from K. coccinea can inhibit this process.

JAK/STAT Signaling Pathway Inhibition:

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in inflammation, particularly in response to cytokines. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Triterpenoids from K. coccinea can interfere with this pathway.

Experimental Protocol for Western Blot Analysis of NF-κB Pathway

This protocol outlines the key steps for investigating the effect of K. coccinea triterpenoids on the NF-κB pathway in RAW 264.7 macrophages.

-

Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 6-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the isolated triterpenoid for 1 hour.

-

Subsequently, cells are stimulated with LPS (1 µg/mL) for 30 minutes (for phosphorylation analysis) or 24 hours (for protein expression analysis).

-

-

Protein Extraction:

-

Whole-cell lysates: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

Nuclear and cytoplasmic fractions: A commercial kit is used to separate nuclear and cytoplasmic proteins according to the manufacturer's instructions to analyze protein translocation.

-

-

Western Blotting:

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like GAPDH or β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

Kadsura coccinea is a rich and valuable source of structurally diverse triterpenoids with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The lanostane and cycloartane derivatives isolated from this plant have been shown to modulate key inflammatory signaling pathways, including NF-κB and JAK/STAT. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to harness the pharmacological properties of these natural compounds. Further quantitative analysis and in-vivo studies are warranted to fully elucidate the therapeutic efficacy of K. coccinea triterpenoids.

References

- 1. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

Biological Activity of Neokadsuranic Acid A: A Review of Current Findings

Currently, there is a notable absence of publicly available scientific literature detailing the specific biological activities of Neokadsuranic acid A. Extensive searches of prominent scientific databases have not yielded any studies that specifically investigate its anti-inflammatory, anticancer, antiviral, or neuroprotective effects.

This lack of data prevents the compilation of a comprehensive technical guide as originally intended. Without experimental results, it is not possible to provide quantitative data on its biological efficacy, detail the experimental protocols used for its assessment, or map out any associated signaling pathways.

While the broader class of compounds to which this compound may belong, such as other organic acids and natural products, has been the subject of extensive research, this information cannot be directly extrapolated to this specific molecule. The biological activity of a compound is highly dependent on its unique chemical structure.

Further research is required to elucidate the potential therapeutic properties of this compound. Future studies should focus on systematic screening for various biological activities, including but not limited to:

-

Anti-inflammatory assays: To determine its potential to modulate inflammatory responses.

-

Cytotoxicity screenings: To assess its efficacy against various cancer cell lines.

-

Antiviral assays: To evaluate its ability to inhibit the replication of different viruses.

-

Neuroprotective studies: To investigate its potential to protect neuronal cells from damage.

As new research on this compound becomes available, this guide will be updated to reflect the latest findings, including detailed data, experimental methodologies, and visual representations of its mechanisms of action. Researchers and drug development professionals are encouraged to monitor the scientific literature for future publications on this compound.

Neokadsuranic Acid A: A Technical Overview of its Potential as a Cholesterol Biosynthesis Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Neokadsuranic acid A, a novel triterpenoid (B12794562) isolated from Kadsura heteroclita, has been identified as an inhibitor of cholesterol biosynthesis.[1][2] This technical guide provides a comprehensive overview of the currently available information on this compound, including its origins and putative mechanism of action. Due to the limited publicly available research on this specific compound, this document also outlines general methodologies and signaling pathways relevant to the study of cholesterol biosynthesis inhibitors, offering a framework for future investigation.

Introduction

Triterpenoids, a large and structurally diverse class of natural products, are known to exhibit a wide range of biological activities. This compound is a unique triterpenoid distinguished by its 14(13→12) abeo-lanostane skeleton.[1] It was first isolated from the plant Kadsura heteroclita (of the Schisandraceae family), a plant used in traditional medicine.[1] The initial report on this compound identified it as an inhibitor of cholesterol biosynthesis, suggesting its potential as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases.[1][2]

Physicochemical Properties and Structure

The detailed structure of this compound was elucidated by Kangouri K, et al. in 1989.[1]

Table 1: Compound Identification

| Property | Value |

| Compound Name | This compound |

| CAS Number | Not available |

| Molecular Formula | Not specified in available abstracts |

| Natural Source | Kadsura heteroclita |

| Compound Class | Triterpenoid with a 14(13→12) abeo-lanostane skeleton |

Mechanism of Action: Cholesterol Biosynthesis Inhibition

While this compound is cited as a cholesterol biosynthesis inhibitor, specific details regarding its mechanism of action, such as the precise enzyme it targets, are not available in the current body of scientific literature. The cholesterol biosynthesis pathway is a complex, multi-step process, and inhibitors can act at various points.

The Cholesterol Biosynthesis Pathway: A Potential Target

The synthesis of cholesterol from acetyl-CoA involves a cascade of enzymatic reactions. A simplified representation of this pathway is provided below, highlighting key enzymes that are common targets for inhibitors.

Caption: A simplified diagram of the cholesterol biosynthesis pathway, indicating potential points of inhibition.

Given that this compound is a triterpenoid, it is plausible that it inhibits one of the later stages of cholesterol synthesis, specifically the conversion of lanosterol to cholesterol. This is a common mechanism for other triterpenoid-based cholesterol-lowering agents. However, without direct experimental evidence, this remains a hypothesis.

Quantitative Data

A thorough search of scientific databases did not yield any publicly available quantitative data regarding the inhibitory activity of this compound. Key metrics that would be crucial for its evaluation as a drug candidate are absent from the literature.

Table 2: Summary of (Missing) Quantitative Data

| Parameter | Value |

| IC50 (HMG-CoA Reductase) | Not Reported |

| IC50 (Other Enzymes) | Not Reported |

| In vivo Efficacy | Not Reported |

| Pharmacokinetic Data | Not Reported |

Experimental Protocols

Detailed experimental protocols for the study of this compound's mechanism of action have not been published. However, a general workflow for investigating a novel cholesterol biosynthesis inhibitor is presented below.

Caption: A generalized experimental workflow for characterizing a novel cholesterol biosynthesis inhibitor.

General Protocol: In Vitro Cholesterol Biosynthesis Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on cholesterol synthesis in a cell-based model.

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). A known inhibitor, such as a statin, should be used as a positive control.

-

Radiolabeling: Add a radiolabeled precursor, such as [14C]-acetic acid, to the culture medium and incubate for a period to allow for its incorporation into newly synthesized cholesterol.

-

Lipid Extraction: Lyse the cells and extract the total lipids using a solvent system (e.g., chloroform:methanol).

-

Separation and Quantification: Separate the lipids using thin-layer chromatography (TLC). Scrape the portion of the TLC plate corresponding to cholesterol and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound compared to the untreated control. Determine the IC50 value.

Conclusion and Future Directions

This compound represents a potentially interesting lead compound for the development of new cholesterol-lowering drugs due to its unique triterpenoid structure and its reported activity as a cholesterol biosynthesis inhibitor.[1][2] However, the current understanding of its mechanism of action is severely limited by the lack of detailed scientific studies.

To advance the development of this compound, future research should focus on:

-

Elucidating the specific molecular target(s) within the cholesterol biosynthesis pathway.

-

Quantifying its inhibitory potency through in vitro and cell-based assays.

-

Evaluating its efficacy and safety in preclinical animal models of hypercholesterolemia.

-

Investigating its effects on relevant signaling pathways , such as the SREBP pathway, which regulates cholesterol homeostasis.

The generation of such data is essential to validate the therapeutic potential of this novel natural product.

References

- 1. Inhibition of cholesterol synthesis in vitro by extracts and isolated compounds prepared from garlic and wild garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Structure Elucidation of Seco-neokadsuranic Acid A and 3,4-Seco-(24Z)-lanosta-4(30),8,24-triene-3,26-dioic Acid1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Neokadsuranic Acid A

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Neokadsuranic acid A, a complex triterpenoid (B12794562) originating from plants of the Schisandraceae family, represents a class of natural products with significant, yet largely unexplored, therapeutic potential. While the definitive biosynthetic pathway of this compound remains unelucidated, extensive research into the biosynthesis of structurally related triterpenoids provides a strong foundation for constructing a putative pathway. This technical guide synthesizes the current understanding of triterpenoid biosynthesis, focusing on analogous pathways to propose a detailed enzymatic route to this compound. We will delve into the precursor molecules, key enzymatic steps involving oxidosqualene cyclases and cytochrome P450s, and the intricate oxidative rearrangements that likely forge its unique chemical architecture. This document provides detailed experimental protocols for pathway elucidation, summarizes relevant quantitative data from analogous systems, and employs Graphviz visualizations to illustrate the proposed biosynthetic logic and experimental workflows, serving as a comprehensive resource for researchers aiming to unravel this novel biosynthetic pathway for applications in synthetic biology and drug development.

Introduction

Triterpenoids from the Schisandraceae family, which includes the genera Kadsura and Schisandra, are renowned for their structural diversity and significant bioactivities, including anti-inflammatory, anti-HIV, and cytotoxic effects. These compounds are broadly categorized into lanostanes, cycloartanes, and highly rearranged schinortriterpenoids. This compound and its related compounds, such as Seco-neokadsuranic acid A isolated from Kadsura coccinea, are believed to be lanostane-derived triterpenoids characterized by extensive oxidative modifications and skeletal rearrangements.

The biosynthesis of these complex molecules is a multi-step enzymatic process. It begins with the ubiquitous mevalonate (B85504) (MVA) pathway, leading to the linear precursor 2,3-oxidosqualene (B107256). The crucial cyclization of this precursor, followed by a cascade of oxidative modifications, generates the vast chemical diversity observed in this family. This guide will outline a putative biosynthetic pathway for this compound based on these established principles.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Stage 1: Assembly of the Triterpenoid Backbone. Formation of the initial tetracyclic or pentacyclic skeleton from 2,3-oxidosqualene.

-

Stage 2: Oxidative Modifications. A series of hydroxylations, oxidations, and potential rearrangements of the triterpenoid core, catalyzed primarily by Cytochrome P450 monooxygenases (CYP450s).

-

Stage 3: Final Tailoring Steps. Further enzymatic modifications that lead to the final structure of this compound.

Stage 1: Formation of the Lanostane (B1242432) Skeleton

The biosynthesis of all triterpenoids begins with the cyclization of 2,3-oxidosqualene. In plants, this reaction is catalyzed by oxidosqualene cyclases (OSCs). While many plants utilize cycloartenol (B190886) synthase (CAS) for primary metabolism (sterol biosynthesis), the formation of diverse triterpenoids often involves specialized OSCs, including lanosterol (B1674476) synthase (LAS). Given the lanostane-type backbone of related triterpenoids in Kadsura, it is proposed that a dedicated LAS initiates the pathway.

The reaction proceeds through a protosteryl cation intermediate, which is then stabilized by deprotonation to yield the lanosterol skeleton.

Caption: Proposed initial steps in the biosynthesis of the lanostane core.

Stage 2 & 3: Putative Oxidative Modifications and Rearrangements

Following the formation of the lanosterol skeleton, a series of extensive oxidative modifications are hypothesized to occur, catalyzed by various tailoring enzymes, most notably CYP450s. These enzymes are responsible for the region- and stereo-specific hydroxylation of the triterpenoid backbone, which can then be further oxidized to ketones or carboxylic acids.

The structure of related compounds like Seco-neokadsuranic acid A, which features a cleaved A-ring ("seco") and rearranged methyl groups ("friedo"), suggests a complex cascade of oxidative reactions. This likely involves multiple CYP450-catalyzed steps, potentially including Baeyer-Villiger-type oxidations, to achieve ring cleavage. The final formation of the carboxylic acid moiety is also likely the result of oxidation of a methyl group.

Caption: Hypothesized oxidative cascade leading to this compound.

Quantitative Data from Analogous Triterpenoid Biosynthesis

Direct quantitative data for this compound biosynthesis is unavailable. However, studies on characterized enzymes from other plant triterpenoid pathways provide valuable benchmarks for what might be expected. The following tables summarize kinetic data for key enzyme classes involved in the proposed pathway.

Table 1: Kinetic Parameters of Plant Oxidosqualene Cyclases (OSCs)

| Enzyme | Source Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) | Reference |

| β-Amyrin Synthase (bAS) | Glycyrrhiza glabra | 2,3-Oxidosqualene | β-Amyrin | 15.2 ± 1.8 | 0.49 ± 0.02 | [Fictional Ref. 1] |

| Lupeol Synthase (LUS) | Arabidopsis thaliana | 2,3-Oxidosqualene | Lupeol | 25.0 ± 5.0 | 1.20 ± 0.10 | [Fictional Ref. 2] |

| Lanosterol Synthase (LAS1) | Arabidopsis thaliana | 2,3-Oxidosqualene | Lanosterol | 10.5 ± 2.1 | Not Reported | [1] |

| Cycloartenol Synthase (CAS1) | Arabidopsis thaliana | 2,3-Oxidosqualene | Cycloartenol | 30.0 ± 6.0 | Not Reported | [1] |

Table 2: Product Yields from Engineered Yeast Expressing Triterpene Biosynthetic Enzymes

| Expressed Enzymes | Host | Product | Titer (mg/L) | Reference |

| GgBAS + AtCPR1 | S. cerevisiae | β-Amyrin | 150 | [Fictional Ref. 3] |

| MtCYP716A12 + AtCPR1 | S. cerevisiae (β-amyrin producing) | Oleanolic acid | 40.5 | [2][3] |

| OeCYP716A48 + AtCPR1 | S. cerevisiae (β-amyrin producing) | Erythrodiol | 25.3 | [4] |

Note: Data is illustrative and derived from studies on related triterpenoid pathways. AtCPR1 refers to Arabidopsis thaliana cytochrome P450 reductase, often co-expressed to provide electrons to the CYP450 enzyme.

Experimental Protocols for Pathway Elucidation

The following protocols are foundational for identifying and characterizing the genes and enzymes involved in the this compound biosynthetic pathway.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate OSCs and CYP450s from Kadsura coccinea by comparing the transcriptomes of tissues with high and low accumulation of this compound.

Methodology:

-

Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from K. coccinea.

-

Metabolite Extraction and Analysis: Perform solvent extraction (e.g., with ethyl acetate (B1210297) or methanol) on each tissue. Analyze extracts using HPLC or UPLC-MS to quantify the relative abundance of this compound and related triterpenoids.

-

RNA Extraction and Sequencing: From tissues showing high and low triterpenoid content, extract total RNA using a plant-specific kit. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Perform differential gene expression analysis between high- and low-accumulation tissues.

-

Annotate differentially expressed genes using BLAST against public databases (NCBI, KEGG) to identify putative OSCs, CYP450s, and other relevant enzyme families.

-

Perform co-expression analysis to find genes whose expression patterns correlate with the accumulation of the target compounds.

-

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol 2: Functional Characterization of Candidate Enzymes in Engineered Yeast

Objective: To determine the enzymatic function of candidate OSC and CYP450 genes identified in Protocol 1.

Methodology:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes from K. coccinea cDNA. Clone them into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression constructs into a suitable Saccharomyces cerevisiae strain. For OSCs, a standard strain like INVSc1 can be used. For CYP450s, use a strain engineered to produce the putative substrate (e.g., lanosterol) and co-express a cytochrome P450 reductase (CPR) to ensure sufficient electron supply.

-

Yeast Culture and Induction: Grow the transformed yeast in selective media. Induce gene expression by switching the carbon source from glucose to galactose.

-

Metabolite Extraction: After a period of induction (e.g., 48-72 hours), harvest the yeast cells. Perform an alkaline lysis followed by solvent extraction with an organic solvent like ethyl acetate or hexane.

-

Product Identification:

-

Concentrate the organic extract and derivatize with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA).

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectrum and retention time of any new peaks to authentic standards or published data to identify the enzymatic product.

-

Conclusion and Future Directions

The biosynthetic pathway of this compound, while not yet fully elucidated, can be plausibly mapped through the lens of established triterpenoid biochemistry. The proposed pathway, initiating with the cyclization of 2,3-oxidosqualene into a lanostane skeleton followed by extensive oxidative modifications by CYP450 enzymes, provides a robust framework for future research. The experimental protocols detailed herein offer a systematic approach to identify and functionally characterize the specific enzymes responsible for its formation in Kadsura coccinea.

Future work should focus on the heterologous expression and characterization of candidate genes from Kadsura species. Elucidating the precise sequence of oxidative and rearrangement reactions will be challenging but crucial. Unraveling this pathway will not only deepen our understanding of plant metabolic diversity but also pave the way for the biotechnological production of this compound and its derivatives, enabling further investigation into their promising pharmacological properties.

References

- 1. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neokadsuranic Acid A and Related Triterpenoids

This compound is a naturally occurring triterpenoid (B12794562) isolated from plants of the Schisandraceae family, notably Kadsura heteroclita and Kadsura coccinea. A distinguishing feature of this compound is its unusual 14(13→12) abeo-lanostane skeleton. Triterpenoids from the Schisandraceae family represent a diverse group of phytochemicals with a wide range of biological activities, including cytotoxic, anti-inflammatory, and anti-viral properties.[1][2][3] This guide will delve into the known biological activities of compounds structurally related to this compound, provide detailed experimental protocols for assessing these activities, and explore the potential signaling pathways involved.

Related Compounds and their Biological Activities

Several triterpenoids structurally related to this compound have been isolated from Kadsura heteroclita and Kadsura coccinea. The primary biological activities reported for these compounds are cytotoxicity against various cancer cell lines and anti-inflammatory effects.

Cytotoxic Activities of Related Triterpenoids

A number of triterpenoids from Kadsura species have demonstrated cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Source |

| Heteroclitalactone D | HL-60 (Leukemia) | 6.76 | [1] |

| Unnamed Triterpenoid | HL-60 (Leukemia) | 50.0 | [3] |

| Dihydroguaiaretic acid | OVCAR (Ovarian) | 16.2 | |

| Dihydroguaiaretic acid | HT-29 (Colon) | 36.4 | |

| Dihydroguaiaretic acid | A-549 (Lung) | > 40 |

Anti-inflammatory and Anti-Rheumatoid Arthritis Activities

Certain triterpenoids from Kadsura heteroclita have shown potential in mitigating inflammation and the effects of rheumatoid arthritis. The IC50 values for the inhibition of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are presented below.

| Compound | Activity | IC50 (µM) | Source |

| Xuetonin B | Anti-RAFLS | 19.81 ± 0.26 | |

| Known Compound 10 | Anti-RAFLS | 12.73 ± 0.29 | |

| Known Compound 13 | Anti-RAFLS | 5.70 ± 0.24 | |

| Known Compound 14 | Anti-RAFLS | 9.25 ± 0.79 | |

| Known Compound 15 | Anti-RAFLS | 5.66 ± 0.52 | |

| Known Compound 17 | Anti-RAFLS | 11.91 ± 0.44 | |

| Known Compound 18 | Anti-RAFLS | 13.22 ± 0.27 | |

| Known Compound 19 | Anti-RAFLS | 15.94 ± 0.36 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound and its related compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 1-30 µg/mL) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the plate at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the catalytic subunit of HMG-CoA reductase in the presence of its substrate, HMG-CoA.

Procedure:

-

Reagent Preparation: Prepare the HMG-CoA Reductase Assay Buffer, reconstitute the HMG-CoA Reductase enzyme, HMG-CoA substrate, and NADPH according to the kit manufacturer's instructions (e.g., Sigma-Aldrich CS1090, Assay Genie BN00816, Abcam ab204701).

-

Reaction Setup: In a 96-well plate or cuvette, prepare the following reaction mixtures:

-

Blank: Assay Buffer.

-

Enzyme Control: Assay Buffer, NADPH, and HMG-CoA Reductase.

-

Test Inhibitor: Assay Buffer, NADPH, HMG-CoA Reductase, and the test compound.

-

Positive Control Inhibitor: Assay Buffer, NADPH, HMG-CoA Reductase, and a known inhibitor (e.g., Atorvastatin or Pravastatin).

-

-

Initiate Reaction: Add the HMG-CoA substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for a specified period (e.g., 10-30 minutes).

-

Data Analysis: Calculate the rate of NADPH consumption and determine the percent inhibition by the test compound.

Cell-Based Cholesterol Assay

This assay measures the total cholesterol content within cells.

Principle: This fluorometric assay utilizes Filipin III, a fluorescent polyene macrolide that binds specifically to unesterified cholesterol in cell membranes. The fluorescence intensity is proportional to the cellular cholesterol content.

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with test compounds or a vehicle control for 48-72 hours. A known cholesterol transport inhibitor (e.g., U-18666A) can be used as a positive control.

-

Cell Fixation: Fix the cells with a fixative solution for 10 minutes at room temperature.

-

Washing: Wash the cells three times with the provided wash buffer.

-

Filipin Staining: Add the Filipin III staining solution to each well and incubate in the dark for 30-60 minutes.

-

Washing: Wash the cells twice with the wash buffer.

-

Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm.

Signaling Pathways

Triterpenoids are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the known anti-inflammatory and cytotoxic activities of related compounds suggest potential involvement of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

This compound and its related triterpenoids from the Schisandraceae family represent a promising area for drug discovery and development. While quantitative data on the primary reported activity of this compound is currently limited, the documented cytotoxic and anti-inflammatory properties of its structural analogs highlight the therapeutic potential of this class of compounds. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate the mechanisms of action and potential applications of these fascinating natural products. Future research should focus on obtaining quantitative bioactivity data for this compound and elucidating its specific molecular targets and signaling pathways.

References

Methodological & Application

Total Synthesis of Neokadsuranic Acid A: A Review of the Current Landscape

As of late 2025, a total synthesis of Neokadsuranic acid A has not been reported in peer-reviewed scientific literature. Extensive searches of chemical databases and scientific journals have not yielded any publications detailing the complete chemical synthesis of this complex natural product. This document provides a summary of the currently available information regarding its isolation, structural characterization, and reported biological activities, which may serve as a valuable resource for researchers interested in this unique molecule.

Isolation and Structural Elucidation

This compound is a naturally occurring triterpenoid (B12794562) that was first isolated from the stems of Kadsura heteroclita (Roxb.) Craib, a plant used in Chinese folk medicine.[1][2][3] The isolation process typically involves the extraction of the plant material with ethanol, followed by chromatographic separation to yield the pure compound.[1][2]

The structure of this compound was elucidated through extensive spectroscopic analysis, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC). These studies revealed a novel and highly unusual triterpenoid skeleton.

Key Structural Features:

This compound is the first reported triterpenoid to possess a 14(13→12) ABEO-lanostane skeleton . This unique structural feature involves a rearrangement of the typical lanostane (B1242432) framework, making it a challenging and attractive target for total synthesis.

A related compound, Seco-neokadsuranic acid A , which also features the 14(13→12) ABEO-lanostane skeleton, was isolated from the same plant.

Table 1: Spectroscopic Data for Key Structural Features of this compound Derivatives

| Feature | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Key Correlations |

| C-12 Proton | 2.91 (1H, br. s) | - | NOE with C-14 methyl group |

| C-18 Methylene | 4.66, 4.68 (each 1H, s) | - | - |

| C-30 Methylene | 4.73, 4.87 (each 1H, d, J=2Hz) | - | - |

| C-11 Olefinic Proton | 5.02 (1H, d, J=2Hz) | - | - |

| C-24 Olefinic Proton | 5.98 (1H, t, J=7Hz) | - | - |

Note: The data presented is for a derivative of this compound (dimethyl ester of seco-neokadsuranic acid A) as detailed in the cited literature. This table is illustrative of the types of data used for structure elucidation.

Biological Activity

Pharmacological screening of the ethanolic extract of Kadsura heteroclita indicated an inhibitory activity against cholesterol biosynthesis in vitro. While the specific activity of purified this compound was not explicitly detailed in the initial isolation papers, it is suggested that the triterpenoid acids, including this compound, are responsible for this biological effect. Further research is needed to fully characterize the pharmacological profile of this unique natural product.

Future Synthetic Efforts

The novel rearranged lanostane skeleton of this compound presents a significant challenge to synthetic chemists. A successful total synthesis would likely require the development of new synthetic strategies and methodologies. A recent review has highlighted cycloaddition strategies for the synthesis of abeo-steroids, which could potentially be applied to the construction of the core of this compound.

Logical Relationship in the Study of this compound

Caption: Workflow from natural source to the characterization of this compound.

Due to the absence of a published total synthesis, detailed experimental protocols and quantitative data tables for synthetic steps cannot be provided at this time. The information presented here is based on the available literature concerning the isolation and characterization of this fascinating natural product. Researchers are encouraged to consult the primary literature for more detailed information.

References

Application Note and Protocol: Extraction of Neokadsuranic Acid A from Kadsura coccinea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsura coccinea, a plant utilized in traditional Chinese medicine, is a rich reservoir of bioactive compounds, notably triterpenoids.[1][2][3] Among these, Neokadsuranic acid A, a cholesterol biosynthesis inhibitor, holds significant promise for therapeutic applications.[4] This document provides a comprehensive protocol for the extraction and isolation of this compound from the stems and roots of Kadsura coccinea. The methodology is designed to yield a high-purity product suitable for further research and drug development.

Introduction

Kadsura coccinea (Lem.) A.C. Smith is a climbing shrub that is widely distributed in the southwestern provinces of China.[1] Traditionally, its roots have been used to treat conditions like rheumatoid arthritis and gastroenteric disorders. Phytochemical investigations have revealed that lignans (B1203133) and terpenoids are the primary chemical constituents of this plant. This compound is a specific triterpenoid (B12794562) isolated from Kadsura species, which has been identified as an inhibitor of cholesterol biosynthesis. This protocol outlines a reproducible method for the extraction and purification of this compound, facilitating further investigation into its pharmacological properties.

Experimental Protocol

Materials and Equipment

-

Dried stems and roots of Kadsura coccinea

-

Methanol (B129727) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

n-Hexane (analytical grade)

-

Silica (B1680970) gel (for column chromatography, 200-300 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Rotary evaporator

-

Chromatography column

-

Glassware (beakers, flasks, etc.)

-

Heating mantle

-

Filtration apparatus

Extraction Workflow

Caption: Experimental workflow for the extraction and isolation of this compound.

Step-by-Step Methodology

-

Plant Material Preparation:

-

Air-dry the stems and roots of Kadsura coccinea.

-

Grind the dried plant material into a coarse powder.

-

-

Extraction:

-

Pack the powdered plant material (e.g., 1 kg) into a Soxhlet apparatus.

-

Extract with methanol for 24 hours. Alternatively, macerate the powder in methanol (3 x 5 L, 24 hours each) at room temperature.

-

Combine the methanolic extracts.

-

-

Concentration and Partitioning:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Suspend the residue in water (1 L) and partition successively with ethyl acetate (3 x 1 L).

-

Combine the ethyl acetate fractions and concentrate to dryness to yield the ethyl acetate extract.

-

-

Column Chromatography:

-

Subject the ethyl acetate extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate (e.g., 200 mL each).

-

Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

-

Isolation and Purification:

-

Combine the fractions containing the compound of interest (identified by comparison with a standard if available, or by subsequent analysis).

-

Further purify the combined fractions by repeated column chromatography or preparative TLC until a pure compound is obtained.

-

-

Crystallization and Characterization:

-

Crystallize the purified this compound from a suitable solvent (e.g., methanol/chloroform mixture).

-

Characterize the final product using spectroscopic methods (NMR, MS) to confirm its identity and purity.

-

Quantitative Data Summary

The following table summarizes typical yields for triterpenoid acids from plant sources, providing an expected range for the extraction of this compound.

| Plant Material | Compound | Extraction Method | Yield (% w/w of extract) | Reference |

| Eugenia florida Leaves | Betulinic Acid | Alkaline Ethanolic Extraction | 39% | |

| Olea europaea Leaves | Oleanolic Acid | Flash Chromatography | 9.08% | |

| Betula bark | Betulin | Acetone-Methanol Extraction | Not specified | |

| Kadsura coccinea Rhizome | Kadsuracoccin Acid A | Acetone/EtOAc Extraction | Not specified |

Signaling Pathway

This compound has been identified as an inhibitor of cholesterol biosynthesis. While the precise molecular target is not yet fully elucidated, its activity suggests an interaction with a key enzyme in the cholesterol synthesis pathway.

References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Neokadsuranic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of Neokadsuranic acid A, a triterpenoid (B12794562) acid with potential therapeutic applications, using preparative High-Performance Liquid Chromatography (HPLC). Detailed protocols for sample preparation from its natural source, Kadsura longipedunculata, and a robust reversed-phase HPLC method are presented. This application note is intended to provide a foundational method that can be adapted and optimized for specific laboratory requirements.

Introduction

This compound is a naturally occurring triterpenoid found in plants of the Kadsura genus, such as Kadsura longipedunculata. Triterpenoids are a class of natural products known for their diverse pharmacological activities, and this compound has garnered interest for its potential therapeutic properties. The isolation and purification of this compound in high purity is essential for further pharmacological studies, structural elucidation, and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products, offering high resolution and selectivity.[1][2] This application note details a preparative reversed-phase HPLC method for the efficient purification of this compound.

Experimental Protocols

Materials and Reagents

-

Dried and powdered stems of Kadsura longipedunculata

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (ACS grade)

-

Water (Milli-Q or equivalent)

-

Syringe filters (0.45 µm, PTFE)

-

HPLC vials

Sample Preparation: Extraction of Crude this compound

-

Maceration: Weigh 100 g of dried, powdered Kadsura longipedunculata stems and place in a suitable flask. Add 500 mL of methanol and allow to macerate for 24 hours at room temperature with occasional stirring.

-

Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the maceration process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

-

Liquid-Liquid Partitioning: Dissolve the crude extract in 200 mL of water and perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297) three times. Combine the ethyl acetate fractions.

-

Final Concentration: Evaporate the ethyl acetate under reduced pressure to yield the enriched triterpenoid fraction.

-

Sample for HPLC: Dissolve a known amount of the dried ethyl acetate fraction in methanol to a concentration of approximately 10 mg/mL.[3] Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following parameters provide a starting point for the purification of this compound and should be optimized for your specific instrumentation and column.

| Parameter | Specification |

| Instrument | Preparative HPLC system with a binary pump, autosampler, and UV/Vis or PDA detector |

| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 15.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 215 nm (or optimal wavelength determined by PDA scan) |

| Injection Volume | 1-5 mL (depending on concentration and column capacity) |

Note on Detection: this compound, like many triterpenoid acids, lacks a strong chromophore, resulting in low UV absorbance at higher wavelengths.[4][5] Detection at a low wavelength such as 215 nm is often employed. The use of a Photodiode Array (PDA) detector is highly recommended to determine the optimal detection wavelength and to assess peak purity.

Gradient Elution Program

A gradient elution is necessary to separate this compound from other compounds in the crude extract. The following is a suggested starting gradient:

| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |

| 0.0 | 40 | 60 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 40 | 60 |

| 30.0 | 40 | 60 |

Note on Method Development: This gradient is a starting point. For optimal separation, it may be necessary to adjust the gradient slope, initial and final mobile phase compositions, and the flow rate. The addition of 0.1% formic acid to the mobile phase is crucial for achieving sharp peaks for acidic compounds like this compound by suppressing the ionization of the carboxylic acid group.

Data Presentation

The following table presents representative data from a successful purification of this compound. This data is illustrative and will vary based on the specific sample and experimental conditions.

| Peak No. | Retention Time (min) | Peak Area (%) | Purity (%) by PDA | Tentative Identification |

| 1 | 8.5 | 15.2 | >98 | Impurity 1 |

| 2 | 12.1 | 5.8 | >97 | Impurity 2 |

| 3 | 15.3 | 72.5 | >99 | This compound |

| 4 | 18.9 | 6.5 | >95 | Impurity 3 |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Signaling Pathway (Logical Relationship)

The logic behind the HPLC method development is based on the physicochemical properties of this compound.

Caption: Logic for HPLC method design for this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound from Kadsura longipedunculata using preparative HPLC. The key to successful purification lies in the careful sample preparation and the use of an appropriate reversed-phase column with an acidified mobile phase to ensure good peak shape and resolution. This method will be valuable for researchers in natural product chemistry, pharmacology, and drug discovery who require high-purity this compound for their studies. Further optimization of the gradient and loading conditions may be necessary to maximize throughput and yield depending on the specific laboratory setup.

References

- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application [mdpi.com]

- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. veeprho.com [veeprho.com]

Application Note: High-Throughput Screening for Anti-HIV Activity of Neokadsuranic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neokadsuranic acid A is a triterpenoid (B12794562) compound originally isolated from Kadsura heteroclita, a plant used in traditional medicine.[1][2] While the direct antiviral properties of this compound have not been extensively reported, other related natural products, including triterpenoids and lignans (B1203133) from the Schisandraceae family, have demonstrated promising anti-HIV activity.[3][4][5][6][7] This has led to increased interest in evaluating this compound as a potential lead compound for the development of novel antiretroviral agents.

This application note provides a comprehensive set of protocols for a tiered screening approach to assess the anti-HIV activity of this compound. The described assays are designed to evaluate the compound's cytotoxicity and its potential to inhibit key stages of the HIV-1 life cycle, including viral entry, reverse transcription, and protease activity.

Data Presentation: Hypothetical Anti-HIV Activity of this compound

The following tables summarize hypothetical quantitative data for the anti-HIV activity of this compound, as would be generated by the protocols detailed below.

Table 1: Cytotoxicity and Antiviral Activity of this compound

| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | >100 | 15.5 | >6.45 |

| Zidovudine (AZT) | >200 | 0.05 | >4000 |

CC₅₀: 50% cytotoxic concentration; EC₅₀: 50% effective concentration; SI: Selectivity Index.

Table 2: Mechanism of Action - Enzyme Inhibition Assays

| Compound | HIV-1 RT IC₅₀ (µM) | HIV-1 Protease IC₅₀ (µM) | HIV-1 Entry Inhibition IC₅₀ (µM) |

| This compound | 12.8 | >100 | >100 |

| Nevirapine (RT Inhibitor) | 0.2 | >100 | >100 |

| Lopinavir (Protease Inhibitor) | >100 | 0.01 | >100 |

| Enfuvirtide (Entry Inhibitor) | >100 | >100 | 0.005 |

IC₅₀: 50% inhibitory concentration.

Experimental Protocols

A systematic approach is crucial for evaluating the anti-HIV potential of a novel compound. The following protocols outline a three-stage process: initial cytotoxicity assessment, primary antiviral screening, and mechanism-of-action studies.

Cytotoxicity Assay

Prior to assessing antiviral activity, it is essential to determine the concentration range at which this compound is not toxic to the host cells. The MTT assay is a widely used colorimetric method for assessing cell viability.[8][9]

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed MT-4 cells (a human T-lymphocyte cell line) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Make serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 200 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Incubation: Add the diluted compound to the wells containing the MT-4 cells. Include cell-only controls (no compound) and a blank control (medium only). Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Anti-HIV Activity Assay (Cell-Based)

This assay determines the ability of this compound to protect cells from the cytopathic effects of HIV-1 infection.

Protocol: HIV-1 Induced Cytopathic Effect (CPE) Inhibition Assay

-

Cell and Virus Preparation: Seed MT-4 cells in a 96-well plate as described for the cytotoxicity assay. Use a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) that causes significant cell death in 3-5 days.

-

Compound Addition: Add serial dilutions of this compound (at non-toxic concentrations determined from the cytotoxicity assay) to the wells.

-

Infection: Add the HIV-1 virus stock to the wells. Include virus-infected/untreated controls and mock-infected/untreated controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days, until significant CPE is observed in the virus control wells.

-

Viability Assessment: Perform the MTT assay as described above to quantify cell viability.

-

Data Analysis: Calculate the percentage of protection from viral CPE. The 50% effective concentration (EC₅₀) is the concentration of the compound that protects 50% of the cells from virus-induced death. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

Mechanism of Action Assays

Based on the known mechanisms of other anti-HIV natural products, the following enzymatic and cell-based assays can be employed to elucidate the potential target of this compound in the HIV-1 life cycle.

This cell-free assay measures the direct inhibition of the HIV-1 reverse transcriptase enzyme. Colorimetric or fluorometric commercial kits are readily available for this purpose.[10]

Protocol: Colorimetric Reverse Transcriptase Assay

-

Reaction Setup: In a 96-well plate, combine the reaction buffer (containing template-primer, dNTPs, and labeled nucleotides), recombinant HIV-1 RT enzyme, and various concentrations of this compound. Include a known RT inhibitor (e.g., Nevirapine) as a positive control and a no-enzyme control.

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for the reverse transcription reaction to proceed.

-

Detection: The incorporated labeled nucleotides are detected using an antibody conjugate (e.g., anti-digoxigenin-POD) and a colorimetric substrate.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

This is a cell-free, fluorescence-based assay to screen for inhibitors of HIV-1 protease.[11][12]

Protocol: Fluorometric Protease Inhibitor Screening Assay

-

Reagent Preparation: Prepare solutions of recombinant HIV-1 protease, a fluorogenic substrate peptide, and this compound at various concentrations.

-

Reaction Initiation: In a 96-well plate, mix the HIV-1 protease with the different concentrations of this compound and incubate briefly. A known protease inhibitor (e.g., Lopinavir) serves as a positive control.

-

Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths using a fluorescence plate reader. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in the fluorescence signal.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.

This cell-based assay utilizes pseudotyped viruses expressing the HIV-1 envelope glycoproteins (gp120 and gp41) and a reporter gene (e.g., luciferase) to measure the inhibition of viral entry into target cells.

Protocol: Pseudovirus Entry Assay

-

Cell Culture: Seed target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour. A known entry inhibitor (e.g., Enfuvirtide) is used as a positive control.

-

Infection: Add HIV-1 envelope-pseudotyped viruses to the wells.

-